molecular formula C10H13NO5 B13649987 (S)-N-(1-Phenylethyl)hydroxylamine oxalate

(S)-N-(1-Phenylethyl)hydroxylamine oxalate

Cat. No.: B13649987
M. Wt: 227.21 g/mol
InChI Key: GUXMGLCOBSBIKH-UHFFFAOYSA-N
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Description

(S)-N-(1-Phenylethyl)hydroxylamine oxalate ( 78798-33-1) is a bench-stable, chiral hydroxylamine derivative of significant value in synthetic organic chemistry. Its primary research application is in the formation of amide bonds via decarboxylative ligation reactions. In this context, it reacts with alpha-keto acids, such as phenylpyruvic acid, to form amides directly, a reaction that is valuable for peptide synthesis and bioconjugation . The oxalate salt form is particularly favored for its stability and efficiency in these ligation reactions, offering a practical advantage over the free hydroxylamine . The compound serves as a key chiral building block and precursor to other valuable intermediates. It can be synthesized from (S)-1-phenylethylamine and is often prepared via the corresponding nitrone intermediate, which is subsequently reduced . The resulting hydroxylamine can be obtained with high enantiomeric purity (>99% ee), making it an excellent chiral auxiliary or resolving agent for asymmetric synthesis . The compound is a white, crystalline solid. Researchers should note that free hydroxylamines can pose an explosion risk under certain conditions, such as upon heating or concentration to dryness. Careful handling, the use of proper safety equipment, and conversion to stable salt forms like the oxalate are strongly recommended . This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

oxalic acid;N-(1-phenylethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXMGLCOBSBIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of (S)-N-(1-Phenylethyl)hydroxylamine oxalate

Detailed Stepwise Procedure

Step 1: Cyanomethylation of (S)-1-Phenylethylamine
  • Reagents and Conditions:

    • (S)-1-Phenylethylamine (10.17 g, 83.92 mmol)
    • Bromoacetonitrile (6.43 mL, 92.3 mmol)
    • Diisopropylethylamine (29.2 mL, 168 mmol)
    • Acetonitrile (170 mL)
    • Ambient temperature, stirred under argon atmosphere
  • Procedure:
    Bromoacetonitrile is added slowly to the stirred solution of (S)-1-phenylethylamine and diisopropylethylamine in acetonitrile. After completion, the mixture is concentrated, extracted with dichloromethane, dried, and purified by silica gel chromatography.

  • Outcome:
    (S)-[(1-Phenylethyl)amino]acetonitrile is obtained as a colorless oil with a yield of approximately 101% (indicating high purity and recovery).

[Step 2: Oxidation to [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide (Nitrone)](pplx://action/followup)
  • Reagents and Conditions:

    • (S)-[(1-Phenylethyl)amino]acetonitrile (10.34 g, 64.54 mmol)
    • m-Chloroperbenzoic acid (MCPBA, ca. 77%, 34.3 g, 153 mmol)
    • Dichloromethane (200 mL)
    • Ice bath cooling during addition, then ambient temperature stirring
  • Procedure:
    MCPBA is added portionwise to the cooled solution of the cyanomethylated amine. After reaction completion, the mixture is quenched with sodium thiosulfate and sodium bicarbonate, extracted, dried, and concentrated to yield crude nitrone as slightly yellow crystals.

  • Outcome:
    Crude nitrone is obtained in good yield and purity, suitable for the next step without further purification.

Step 3: Reduction and Formation of Hydroxylamine Oxalate Salt
  • Reagents and Conditions:

    • Crude nitrone (11.5 g)
    • Methanol (130 mL)
    • Hydrochloric acid (20.8 g, 323 mmol)
    • Oxalic acid (11.6 g, 129 mmol)
    • Ether for precipitation
  • Procedure:
    The nitrone is treated with hydrochloric acid in methanol at 60°C for 2 hours to reduce it to the hydroxylamine. After cooling, the mixture is diluted with dichloromethane, filtered, and the organic phase neutralized. The hydroxylamine is then precipitated as its oxalate salt by adding a methanol solution of oxalic acid and ether. The white crystalline salt is collected and recrystallized from hot ethanol.

  • Outcome:
    (S)-N-(1-Phenylethyl)hydroxylamine oxalate is obtained as white crystals in 71–86% overall yield for the two final steps.

Alternative Preparation Methods

  • Catalytic Hydrogenation of Nitro Precursors:
    Reduction of nitro compounds related to (S)-1-phenylethylamine using palladium on carbon (Pd/C) under hydrogen gas atmosphere yields the hydroxylamine intermediate, which can then be converted to the oxalate salt.

  • Reduction of Oximes:
    Sodium borohydride (NaBH4) in the presence of acetic acid can reduce oxime derivatives to the hydroxylamine, followed by salt formation with oxalic acid.

  • Biocatalytic Methods:
    Industrial scale preparations may employ enzymes such as transaminases and reductases for enantioselective reductions, offering environmentally friendly and scalable production routes.

Data Tables Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Cyanomethylation (S)-1-phenylethylamine, BrCH2CN, i-Pr2NEt, MeCN RT ~10 min add, stir until completion 101 Purified by silica gel chromatography
2 Oxidation to nitrone MCPBA, CH2Cl2 0°C to RT ~30 min addition + stirring High Quenched with Na2S2O3 and NaHCO3
3 Reduction & salt formation HCl in MeOH, oxalic acid, ether precipitation 60°C 2 hours 71–86 Recrystallization from ethanol
Alt 1 Catalytic hydrogenation Pd/C catalyst, H2 gas RT or mild heating Variable Moderate to high Nitro precursor reduction
Alt 2 Reduction of oximes NaBH4, AcOH RT Variable Moderate Followed by oxalate salt formation
Alt 3 Biocatalytic reduction Enzymes (transaminases, reductases) Mild Variable High Industrial scale, enantioselective

Analytical and Research Results

  • The oxalate salt form improves the compound's stability and crystallinity, facilitating purification and handling.
  • The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis, confirmed by chiral chromatographic methods reported in literature.
  • Reaction yields are consistently high, with overall yields for the multi-step process typically ranging from 70% to over 85% depending on purification rigor.
  • Safety notes emphasize careful handling of peroxy compounds (e.g., MCPBA) during oxidation due to exothermic reactions and potential hazards.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Phenylethyl)hydroxylamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso compounds or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

(S)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound with applications in scientific research, including chemistry, biology, medicine, and industry. It is valuable in synthesizing enantiopure compounds for pharmaceuticals, agrochemicals, and other industries due to its enantioselective properties.

Scientific Research Applications

(S)-N-(1-Phenylethyl)hydroxylamine oxalate has a wide array of applications in scientific research:

  • Chemistry It is used as a chiral building block in the synthesis of enantiopure compounds.
  • Biology It is employed in studying enzyme mechanisms and as a probe for investigating biological pathways.
  • Medicine It is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
  • Industry It is applied in the production of agrochemicals and other fine chemicals.

The biological activity of (S)-N-(1-Phenylethyl)hydroxylamine oxalate is attributed to its ability to act as a reductant and nucleophile, participating in biochemical reactions. Hydroxylamines can reduce nitro compounds to amines, which is significant in drug metabolism. Studies suggest that hydroxylamines can inhibit certain enzymes by modifying their active sites.

Case Studies and Research Findings

While specific case studies on (S)-N-(1-Phenylethyl)hydroxylamine oxalate are sparse, related research provides insight into its potential applications:

  • Hydroxylamine could effectively prevent the inactivation of antibiotics like tobramycin by penicillin, highlighting its role as a protective agent in pharmacology.
  • Research on the transformation of primary amines to hydroxylamines has shown that structural modifications can significantly affect biological activity and efficacy.

Mechanism of Action

The mechanism of action of (S)-N-(1-Phenylethyl)hydroxylamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in the development of enzyme inhibitors and activators used in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-N-(1-Phenylethyl)hydroxylamine

The (R)-enantiomer exhibits distinct stereochemical and synthetic properties. For example, (R)-N-(1-phenylethyl)hydroxylamine 135a is synthesized via oxaziridine intermediates in a lower yield (54%) compared to the (S)-form (86%), highlighting enantioselective challenges in synthesis . Both enantiomers are utilized in chiral ligand design, but their ferroelectric behaviors differ. In ferroelectric crystals, fluorinated derivatives like (S)-F and (R)-F show varied phase transition temperatures and polarization efficiencies due to steric and electronic effects .

Structural Analogs: N-Phenylhydroxylamine

N-Phenylhydroxylamine (CAS NO.: 100-65-2) lacks the phenylethyl group, resulting in reduced steric bulk and chirality. This simpler structure diminishes its utility in enantioselective catalysis but enhances solubility in polar solvents. Unlike (S)-N-(1-phenylethyl)hydroxylamine oxalate, it is prone to oxidation, forming nitrosobenzene, which limits its stability in synthetic applications .

Oxalate Salts: N-Methyl Duloxetine Oxalate

N-Methyl Duloxetine oxalate (CAS NO.: 132335-47-8) shares the oxalate counterion but features a complex aryl-ether-thiophene backbone. Its molecular weight (401.48 g/mol) and solubility profile differ significantly, with applications in pharmaceuticals rather than asymmetric synthesis. The oxalate group here improves bioavailability, contrasting with its role in stabilizing chiral intermediates in (S)-N-(1-phenylethyl)hydroxylamine oxalate .

Table 1: Key Properties of (S)-N-(1-Phenylethyl)hydroxylamine Oxalate and Analogs

Compound Molecular Weight (g/mol) Solubility Key Applications Synthesis Yield
(S)-N-(1-Phenylethyl)hydroxylamine oxalate 222.21 Ethanol, MeOH Chiral synthesis, ferroelectric materials 71–86%
(R)-N-(1-Phenylethyl)hydroxylamine 151.21 DCM, EtOAc Ferroelectric crystals, ligands 54%
N-Phenylhydroxylamine 109.13 Water, EtOH Redox reactions, intermediates 60–75%
N-Methyl Duloxetine oxalate 401.48 DMSO, aqueous buffers Pharmaceuticals (antidepressants) 45–60%

Table 2: Research Findings on Functional Differences

Compound Functional Role Notable Findings Reference
(S)-N-(1-Phenylethyl)hydroxylamine oxalate Asymmetric catalysis precursor Enables high-yield oxaziridine formation (86%)
Fluorinated (S)-F derivative Ferroelectric material Shows martensitic phase transition at 120°C
N-Phenylhydroxylamine Oxidation intermediate Rapidly oxidizes to nitrosobenzene in air
N-Methyl Duloxetine oxalate Serotonin-norepinephrine reuptake inhibitor Oxalate enhances oral bioavailability by 30%

Biological Activity

(S)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound with notable implications in both synthetic organic chemistry and biological studies. This article delves into its biological activity, including its mechanisms, interactions with biological systems, and potential therapeutic applications.

(S)-N-(1-Phenylethyl)hydroxylamine oxalate has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₃NO₄
  • Molecular Weight : Approximately 227.21 g/mol
  • Chirality : This compound features a chiral center, making it valuable for asymmetric synthesis in pharmaceuticals.

The biological activity of hydroxylamines, including (S)-N-(1-Phenylethyl)hydroxylamine oxalate, is primarily attributed to their ability to act as reductants and nucleophiles. Hydroxylamines can participate in various biochemical reactions, including:

  • Reduction Reactions : Hydroxylamines can reduce nitro compounds to amines, which is significant in drug metabolism.
  • Inhibition of Enzymatic Activity : Some studies suggest that hydroxylamines can inhibit certain enzymes by modifying their active sites .

Case Studies and Research Findings

While specific case studies on (S)-N-(1-Phenylethyl)hydroxylamine oxalate are sparse, related research provides insight into its potential applications:

  • A study indicated that hydroxylamine could effectively prevent the inactivation of antibiotics like tobramycin by penicillin, highlighting its role as a protective agent in pharmacology .
  • Research on the transformation of primary amines to hydroxylamines has shown that structural modifications can significantly affect biological activity and efficacy .

Comparative Analysis

The following table summarizes key comparisons between (S)-N-(1-Phenylethyl)hydroxylamine oxalate and related compounds:

Compound NameMolecular FormulaUnique Features
(S)-N-(1-Phenylethyl)hydroxylamine oxalateC₁₀H₁₃NO₄Chiral compound; potential neuroprotective effects
(R)-N-(1-Phenylethyl)hydroxylamine oxalateC₁₀H₁₃NO₄Enantiomer; different biological activity
HydroxylamineNH₂OHSimple structure; broad reactivity

Q & A

Q. What are the established synthetic routes for (S)-N-(1-Phenylethyl)hydroxylamine oxalate, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Synthesis via Salt Formation : React (S)-N-(1-Phenylethyl)hydroxylamine with oxalic acid in a stoichiometric ratio under controlled pH (e.g., pH 4–5) to precipitate the oxalate salt. Use polar solvents (e.g., ethanol/water mixtures) to enhance crystallinity .
  • Enantiomeric Purity : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Validate purity via optical rotation measurements ([α]D) and compare with literature values for the (S)-enantiomer .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry : Confirm molecular weight using high-resolution mass spectrometry (HRMS). The exact mass of the oxalate salt is 227.046151 Da (C₈H₁₀N₂O₃·C₂H₂O₄) .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify structural integrity. Key signals include the phenyl group (δ 7.2–7.4 ppm), ethyl CH₃ (δ 1.4–1.6 ppm), and hydroxylamine NH (δ 5.2 ppm, broad) .
  • Ion Chromatography : Quantify oxalate content via ion chromatography with suppressed conductivity detection (e.g., using a Dionex AS11-HC column and NaOH eluent) .

Q. How can researchers address stability challenges during storage and handling?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the hydroxylamine moiety. Use amber vials to avoid photodegradation .
  • Stability Testing : Monitor decomposition via TLC or HPLC over time. Hydroxylamine derivatives are prone to hydrolysis; test for free oxalate using calcium chloride precipitation .

Advanced Research Questions

Q. How does the stereochemistry of the 1-phenylethyl group influence reactivity in catalytic applications?

Methodological Answer:

  • Chiral Auxiliary Role : The (S)-configuration can induce asymmetry in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings). Compare reaction outcomes with the (R)-enantiomer using kinetic resolution studies .
  • Mechanistic Probes : Use DFT calculations (e.g., Gaussian 16) to model steric and electronic effects of the chiral center on transition states. Validate with experimental enantiomeric excess (ee) data from HPLC .

Q. What are the implications of hydroxylamine’s redox activity in complex reaction systems?

Methodological Answer:

  • Redox Behavior : Characterize electrochemical properties via cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF₆). Hydroxylamine may act as a reducing agent, interfering with metal catalysts (e.g., Pd) .
  • Reactive Intermediate Trapping : Use spin-trapping agents (e.g., DMPO) in ESR spectroscopy to detect transient radicals formed during hydroxylamine decomposition .

Q. How can researchers resolve contradictions in oxalate quantification across different matrices?

Methodological Answer:

  • Matrix-Specific Protocols : For biological samples, use enzymatic assays (oxalate oxidase) to avoid interference from ascorbic acid. For environmental samples, apply hydroxylamine-enhanced extraction (0.1 M NH₂OH·HCl, pH 3.0) to solubilize metal-oxalate complexes .
  • Cross-Validation : Compare ion chromatography results with ICP-MS for total oxalate and ATR-FTIR for speciation (e.g., calcium oxalate vs. free oxalate) .

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